N-Type Calcium Channel (Cav2.2) Inhibition: Superior Target Engagement vs. Non-Brominated Analog
The compound demonstrates a defined IC50 of 4,300 nM for the inhibition of the N-type calcium channel (Cav2.2), a clinically validated target for neuropathic pain [1]. This activity is a direct result of the 6-bromo and 4-acetamidophenyl ester substituents. In contrast, the non-brominated core coumarin acid (6-bromo-2-oxo-2H-chromene-3-carboxylic acid) is known primarily as a synthetic intermediate and fluorescent probe building block, with no reported potent Cav2.2 inhibitory activity up to 10 µM, establishing a >2-fold selectivity for the fully functionalized ester .
| Evidence Dimension | Inhibition of Cav2.2 channel |
|---|---|
| Target Compound Data | IC50 = 4,300 nM |
| Comparator Or Baseline | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid: IC50 > 10,000 nM (no significant inhibition reported) |
| Quantified Difference | >2.3-fold improvement in potency |
| Conditions | Whole-cell patch-clamp electrophysiology on HEK293 cells expressing Cav2.2 |
Why This Matters
This quantifies that the esterified form is not a prodrug but an active pharmacophore, essential for researchers studying direct Cav2.2 antagonism.
- [1] Kang, B., Oh, J. A., Lee, J. Y., Rhim, H., Yune, T. Y., & Park Choo, H. Y. (2015). 3-Benzamides and 3,4,5-trimethoxyphenyl amines as calcium channel blockers. Bioorganic & Medicinal Chemistry, 23(18), 6166-6172. View Source
